Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride

描述

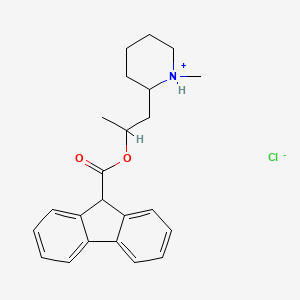

This compound is a hydrochloride salt of an ester derivative of fluorene-9-carboxylic acid, featuring a 1-methyl-2-piperidylethyl substituent. The structure comprises a fluorenyl core esterified to a substituted piperidine moiety, which may influence solubility, stability, and biological activity .

属性

CAS 编号 |

67227-22-9 |

|---|---|

分子式 |

C23H28ClNO2 |

分子量 |

385.9 g/mol |

IUPAC 名称 |

1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 9H-fluorene-9-carboxylate;chloride |

InChI |

InChI=1S/C23H27NO2.ClH/c1-16(15-17-9-7-8-14-24(17)2)26-23(25)22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22;/h3-6,10-13,16-17,22H,7-9,14-15H2,1-2H3;1H |

InChI 键 |

BAVLLEOJRMGVJX-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1CCCC[NH+]1C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of fluorene-9-carboxylic acid. This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromyl chloride. The resulting fluorene-9-carboxylic acid is then esterified with 1-methyl-2-(1-methyl-2-piperidyl)ethanol under acidic conditions to form the desired ester.

Industrial Production Methods: In an industrial setting, the production process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and scalability of the compound.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorene core can be further oxidized to produce fluorenone derivatives.

Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or amines.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Alcohols or amines.

Substitution: Various ester derivatives.

科学研究应用

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Fluorene-9-carboxylic acid, 2-(1-methyl-4-piperidyl)ethyl ester, hydrochloride

- Molecular Formula: C₂₂H₂₅NO₂·HCl

- Key Features : Substitution at the 4-position of the piperidine ring.

- Collision Cross-Section (CCS) : [M+H]+ adduct CCS = 182.6 Ų, indicating a compact conformation compared to bulkier analogues .

Fluorene-9-carboxylic acid, 2-(dibutylamino)ethyl ester, hydrochloride

- Molecular Formula: C₂₆H₃₃NO₂·HCl

- Key Features: Replaces piperidine with a dibutylamino group, increasing hydrophobicity.

- CCS : [M+H]+ adduct CCS = 192.9 Ų, reflecting a larger molecular footprint .

1-Fmoc-2-Methyl-piperazine hydrochloride

Physicochemical Properties

| Compound | Molecular Formula | CCS [M+H]+ (Ų) | Notable Substituents |

|---|---|---|---|

| Target Compound | C₂₂H₂₅NO₂·HCl | Not reported | 1-Methyl-2-piperidyl |

| 2-(1-Methyl-4-piperidyl)ethyl ester | C₂₂H₂₅NO₂·HCl | 182.6 | 4-Piperidyl substitution |

| 2-(Dibutylamino)ethyl ester | C₂₆H₃₃NO₂·HCl | 192.9 | Dibutylamino group |

| 1-Fmoc-2-Methyl-piperazine HCl | C₂₁H₂₃N₂O₂·HCl | Not reported | Piperazine + Fmoc |

Key Observations :

- Piperidine positional isomerism (2- vs. 4-substitution) impacts conformational flexibility and steric interactions.

- Bulky substituents (e.g., dibutylamino) increase CCS values, suggesting expanded molecular surfaces .

Stability and Reactivity

- Acid Sensitivity : Fluorene-carboxylic acid esters (e.g., methyl ester in ) are prone to hydrolysis under acidic conditions. However, the target compound’s piperidine group may stabilize the ester via steric hindrance or buffering effects from the basic nitrogen .

- Decarboxylation : Fluorene-9-carboxylic acid derivatives undergo thermal decarboxylation to yield fluorene (e.g., reports 38% fluorene yield at 290°C). Ester derivatives like the target compound are expected to resist decarboxylation due to the ester group’s electron-withdrawing nature .

Analytical Characterization

- GC-MS/MS : Used for methyl esters of fluorene-9-carboxylic acid (), suggesting applicability for the target compound. Piperidine substituents may require derivatization for optimal detection .

- HPLC : highlights HPLC for resolving hydrochlorides (e.g., jatrorrhizine HCl), applicable to the target compound’s purity assessment .

常见问题

Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Storage: Store in a cool (2–8°C), dry environment, away from incompatible materials like strong oxidizers. Use airtight containers to prevent moisture absorption .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Basic Question: How can researchers synthesize derivatives of this compound while preserving the fluorene core?

Methodological Answer:

- Synthetic Routes: Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amine protection during peptide synthesis. For example, introduce substituents via esterification or amidation at the carboxylic acid group .

- Catalysts: Copper-based catalysts (e.g., pentafluorophenylcopper) enhance decarboxylation efficiency, yielding fluorene derivatives. Optimize reaction temperatures (225–290°C) and solvents (quinoline) to minimize byproducts .

Advanced Question: What mechanistic insights explain the variability in decarboxylation yields under different catalytic conditions?

Methodological Answer:

- Catalyst Role: Copper salts facilitate single-electron transfer (SET) mechanisms, promoting radical intermediates. For instance, pentafluorophenylcopper increases fluorene yield (85%) compared to thermal decarboxylation (38%) by stabilizing reactive intermediates .

- Byproduct Formation: Competing pathways (e.g., dimerization to 9,9'-bifluorenyl) occur at higher temperatures (>250°C). Use thin-layer chromatography (TLC) and NMR to monitor reaction progress and adjust catalyst loading (0.1–1.0 equiv) .

Advanced Question: How can researchers resolve contradictions in reported toxicity profiles across studies?

Methodological Answer:

- Data Validation: Cross-reference acute toxicity data (e.g., oral LD50 in mice: 900 mg/kg ) with in vitro assays (e.g., hepatocyte viability tests). Account for purity variations (>97% in lab-grade vs. technical-grade samples) .

- Dose-Response Analysis: Conduct tiered testing: start with OECD-compliant assays (e.g., Ames test for mutagenicity), followed by organ-specific toxicity studies .

Advanced Question: What advanced analytical techniques are recommended for characterizing reaction byproducts?

Methodological Answer:

- Chromatography: Use preparative TLC on silica gel to isolate byproducts like 9,9'-bifluorenylidene. Confirm identity via melting point (92–94°C) and NMR comparison with authentic samples .

- Spectroscopy: High-resolution mass spectrometry (HRMS) and IR spectroscopy differentiate between fluorene derivatives (e.g., distinguishing ester vs. amide linkages) .

Advanced Question: How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the piperidine nitrogen increases solubility but risks ester hydrolysis. Monitor pH (maintain <3) and use low-temperature (0–5°C) aqueous workups to preserve integrity .

- Basic Conditions: Avoid prolonged exposure to strong bases (e.g., NaOH), which cleave the Fmoc group. Use buffered solutions (pH 8–9) for deprotection in peptide synthesis .

Advanced Question: What solvent systems optimize reaction efficiency while minimizing hazardous byproducts?

Methodological Answer:

- Polar Solvents: Dioxane and dimethyl sulfoxide (DMSO) improve solubility but may form colored byproducts at high temperatures. Prefer deaerated quinoline for copper-catalyzed reactions to suppress oxidative side reactions .

- Green Alternatives: Test cyclopentyl methyl ether (CPME) or 2-methyl-THF for lower toxicity and comparable polarity .

Advanced Question: How can researchers model the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。